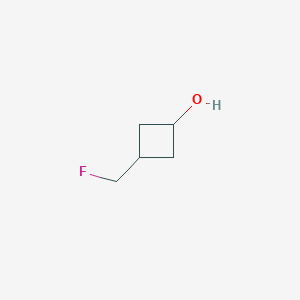

cis-3-(Fluoromethyl)cyclobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(fluoromethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVULJRLJUMRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Cis 3 Fluoromethyl Cyclobutan 1 Ol and Analogues

Direct Synthetic Approaches to Fluorinated Cyclobutanols

Direct methods for synthesizing fluorinated cyclobutanols often involve the conversion of a hydroxyl group to a fluorine atom or the addition of fluorine to a carbon-carbon double bond within the cyclobutane (B1203170) ring.

Deoxyfluorination Reactions of Cyclobutanols

Deoxyfluorination is a key transformation that replaces a hydroxyl group with a fluorine atom. This method is particularly useful for the synthesis of compounds like cis-3-(Fluoromethyl)cyclobutan-1-ol (B2461413) from a diol precursor, such as 3-(hydroxymethyl)cyclobutan-1-ol. nih.govnih.gov Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for this purpose. The reaction proceeds through the formation of an intermediate alkoxy- or hydroxy-sulfurane, which is then displaced by a fluoride (B91410) ion in an S_N2-type reaction. The stereochemistry of the starting alcohol can influence the stereochemical outcome of the fluorination. For instance, the deoxyfluorination of tertiary alcohols can proceed with stereoinversion. nih.gov

Recent advancements in deoxyfluorination have introduced methods that utilize a phosphorus triamide for base-free alcohol activation, coupled with a fluoride donor and a triarylborane catalyst for fluoride shuttling. nih.gov This approach is compatible with a range of primary, secondary, and tertiary alcohols and can provide access to chiral alkyl fluorides. nih.gov

| Reagent Class | Example Reagent | Substrate | Key Features |

| Sulfur-based | DAST, PyFluor | Alcohols | Widely used, can be prone to side reactions like elimination. nih.gov |

| Phosphorus-based | Phosphorus triamide/Triarylborane | Alcohols | Base-free activation, catalytic fluoride shuttling, good for chiral alcohols. nih.gov |

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. This is a common strategy for introducing fluorine into a molecule. In the context of synthesizing fluorinated cyclobutanes, a suitable precursor would be a cyclobutane derivative with a good leaving group, such as a mesylate or tosylate, at the desired position. The choice of the fluoride source is crucial for the success of these reactions, with reagents like tetrabutylammonium (B224687) fluoride (TBAF) and cesium fluoride (CsF) being common choices. nih.govcas.cnnih.gov

The efficiency of nucleophilic fluorination can be influenced by several factors, including the nature of the leaving group, the solvent, and the presence of phase-transfer catalysts. For instance, the substitution/elimination ratio in the fluorination of secondary substrates can vary significantly depending on the leaving group, with mesylates often providing better selectivity than halides. nih.gov The development of new fluorinating agents, such as modified aryldifluorophenylsilicates, aims to improve the activity and selectivity of nucleophilic fluorination for challenging substrates. nih.gov

| Fluoride Source | Leaving Group | Key Considerations |

| TBAF | Mesylate, Tosylate, Halide | Soluble in organic solvents, reactivity can be tuned by the counterion. nih.govnih.gov |

| CsF | Mesylate, Tosylate, Halide | Often used in polar aprotic solvents like DMF. cas.cnnih.gov |

| Metal Fluorides (e.g., KF) | Halide | Can require phase-transfer catalysts to improve solubility and reactivity. cas.cnqub.ac.uk |

Electrophilic Fluorination Methodologies

Electrophilic fluorination utilizes a reagent that delivers a "fluorine cation" equivalent to a nucleophilic carbon center. wikipedia.org This approach is an alternative to nucleophilic methods and has seen significant development with the advent of stable and effective N-F reagents. wikipedia.orgyoutube.com For the synthesis of fluorinated cyclobutanes, an enolate or a similar carbanionic species derived from a cyclobutanone (B123998) could serve as the nucleophile.

Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for electrophilic fluorination. wikipedia.org The mechanism is thought to proceed via an S_N2 pathway or a single-electron transfer (SET) process, though the exact mechanism can be substrate and reagent dependent. wikipedia.org These reagents offer the advantage of being more stable and easier to handle than elemental fluorine. wikipedia.org

| Reagent | Description | Typical Substrates |

| N-Fluorobenzenesulfonimide (NFSI) | An N-F reagent with strong electron-withdrawing groups. wikipedia.org | Enolates, carbanions, electron-rich arenes. |

| Selectfluor® (F-TEDA-BF₄) | A cationic N-F reagent, highly effective and widely used. wikipedia.org | Enolates, silyl (B83357) enol ethers, a variety of nucleophiles. |

| N-Fluoro-o-benzenedisulfonimide (NFOBS) | Another effective N-F reagent. wikipedia.org | Grignard reagents, aryllithiums. |

Cycloaddition-Based Routes to Cyclobutane Scaffolds

Cycloaddition reactions provide a powerful tool for the construction of cyclobutane rings, offering control over stereochemistry and allowing for the introduction of various functional groups.

[2+2] Cycloaddition Reactions in Cyclobutanol (B46151) Synthesis

The [2+2] cycloaddition reaction is a fundamental method for synthesizing cyclobutane rings. nih.gov This reaction involves the combination of two double-bond-containing molecules to form a four-membered ring. In the context of synthesizing fluorinated cyclobutanols, a fluorinated alkene can be reacted with a suitable ketene (B1206846) equivalent or another alkene. For example, the cycloaddition of dichloroketene (B1203229) with an allyl ether has been used to produce a cyclobutanone derivative, which can then be further elaborated. rsc.org

High-pressure conditions can be employed to promote [2+2] cycloaddition reactions, leading to the formation of cyclobutane cores that can be further functionalized. ru.nl The mechanism of these reactions can be either diradical or dipolar, depending on the substrates. ru.nl Catalytic and enantioselective versions of [2+2] cycloadditions have also been developed, providing access to chiral cyclobutane structures. nih.gov

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloaddition is another important route to cyclobutane synthesis. acs.orgnih.govyoutube.com This reaction is typically initiated by the photoexcitation of one of the alkene components to its excited state, which then reacts with a ground-state alkene. acs.org This method is particularly useful for the synthesis of complex cyclobutane-containing molecules and has been applied in the total synthesis of natural products. acs.org

The regioselectivity and stereoselectivity of photochemical [2+2] cycloadditions can often be controlled by the choice of substrates and reaction conditions. acs.org Both intermolecular and intramolecular versions of this reaction are known. acs.org Sunlight can even be used as a catalyst-free energy source for the [2+2] cycloaddition of certain fluorinated precursors. researchgate.net

| Reaction Type | Key Features |

| Thermal [2+2] Cycloaddition | Often requires activated alkenes or ketenes. High pressure can be beneficial. ru.nl |

| Photochemical [2+2] Cycloaddition | Involves photoexcitation of an alkene. Can be highly regio- and stereoselective. acs.orgnih.gov |

Chemoenzymatic and Biocatalytic Approaches to Cyclic Fluorinated Compounds

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches leverage the inherent selectivity of enzymes to achieve specific chemical transformations, often with high stereocontrol. While direct enzymatic synthesis of this compound is not extensively documented, related biocatalytic strategies for fluorinated cyclic compounds provide a foundational framework.

Recent research has demonstrated the utility of engineered enzymes in synthesizing fluorinated molecules. For instance, engineered myoglobin-based catalysts have been successfully employed for the stereoselective synthesis of mono-fluorinated and gem-difluoro cyclopropanes. nih.govutdallas.edu This approach achieves excellent diastereo- and enantiocontrol, transformations that are challenging with conventional chemocatalytic methods. nih.govutdallas.edu Similarly, engineered protoglobins have been shown to catalyze the synthesis of cis-trifluoromethyl-substituted cyclopropanes with varying yields and enantioselectivities depending on the substrate. acs.org Computational studies suggest that the enzyme's active site sterically guides the reactants into a pro-cis conformation. acs.org

In a broader context, chemoenzymatic strategies have been developed for producing other fluorinated compounds. For example, the synthesis of 3-deoxy-3-fluoro-l-fucose has been achieved through a process involving an enzymatic oxidation step. nih.gov Furthermore, lipases have been used in the chemoenzymatic synthesis of novel poly(ester-urethane)s, showcasing the versatility of enzymes in polymer chemistry. nih.gov These examples highlight the potential for developing a specific biocatalyst, likely a ketoreductase, for the stereoselective reduction of 3-(fluoromethyl)cyclobutanone to yield this compound.

Table 1: Examples of Biocatalytic Synthesis of Fluorinated Cyclic Compounds

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio | Reference |

| Engineered Myoglobin | gem-difluoro alkene | gem-difluorinated cyclopropane (B1198618) | 46 (gram-scale) | >99 | >99:1 | utdallas.edu |

| Engineered Protoglobin | Various alkenes | cis-CF3-substituted cyclopropane | 6-55 | 17-99 | - | acs.org |

Ring Construction and Expansion Strategies

The construction of the cyclobutane ring is a key challenge in the synthesis of this compound. Various strategies involving ring expansion of smaller carbocycles, ring contraction of larger systems, and strain-release reactions are employed to build this strained four-membered ring.

Ring Expansion Reactions of Smaller Carbocycles

Ring expansion reactions provide a powerful method for constructing cyclobutane rings from more readily available cyclopropane precursors. A common strategy involves the rearrangement of cyclopropylcarbinyl systems. For example, the acid-catalyzed rearrangement of cyclopropylcarbinol can yield cyclobutanol. sioc-journal.cn More advanced methods include silver-initiated radical ring expansion/fluorination of ethynyl (B1212043) cyclobutanols to produce monofluoroethenyl cyclopentanones, demonstrating a tandem process that combines ring expansion with functionalization. utdallas.edustackexchange.com While this specific example leads to a five-membered ring, the underlying principle of radical-mediated ring expansion can be tailored for cyclobutane synthesis. Manganese-catalyzed ring-opening C-C bond fluorination of cyclobutanols to yield γ-fluorinated ketones also highlights a transition-metal-catalyzed approach to ring modification. chemistryviews.org The driving force for these expansions is often the relief of ring strain inherent in the smaller starting ring. acs.org

Ring Contraction Reactions from Larger Ring Systems

Conversely, ring contraction from larger, more accessible ring systems offers another route to the cyclobutane core. For instance, the stereoselective synthesis of substituted cyclobutanes has been achieved from readily available pyrrolidines. nih.gov This method involves reacting polysubstituted pyrrolidine (B122466) derivatives with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate, leading to the desired cyclobutanes in variable yields. nih.gov The proposed mechanism involves the in-situ generation of an iodonitrene species, which reacts with the pyrrolidine to form a reactive 1,1-diazene that, upon nitrogen extrusion, cyclizes to the cyclobutane. nih.gov Another notable example is a fluorinative ring contraction of bicyclobutanes to furnish cis-α,α-difluorinated cyclopropanes, a process that proceeds via a proposed cyclobutane intermediate. nih.gov

Table 2: Ring Contraction Approaches to Cyclobutane Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Polysubstituted Pyrrolidines | HTIB, Ammonium Carbamate | Substituted Cyclobutanes | Low to Good | nih.gov |

| Disubstituted Bicyclobutanes | HF source, p-TolIF2 | cis-α,α-difluorinated cyclopropanes | up to 88 | nih.gov |

Formation of the Cyclobutane Core via Strain Release Reactions

Strain-release reactions of highly strained molecules like bicyclo[1.1.0]butanes (BCBs) have emerged as a versatile strategy for the synthesis of functionalized cyclobutanes. researchgate.netrsc.orgvub.ac.be These reactions leverage the high strain energy of BCBs to drive the formation of the less strained cyclobutane ring. For instance, the strain-release functionalization of BCBs with SF5Cl has been used to synthesize pentafluorosulfanylated cyclobutanes. rsc.org This method allows for the formation of both syn and anti isomers. rsc.org Similarly, trifluoromethoxylation and pentafluorosulfanoxylation of BCBs have been achieved using silver-based reagents, expanding the library of accessible fluorinated cyclobutanes. thieme-connect.de The development of one-pot procedures for the synthesis of the requisite 1-sulfonylbicyclo[1.1.0]butanes from simple starting materials has further enhanced the utility of this approach. vub.ac.be

Stereoselective Synthesis of Cyclobutanols

Achieving the desired cis stereochemistry in 3-(fluoromethyl)cyclobutan-1-ol is a critical aspect of its synthesis. Stereoselective reductions of 3-substituted cyclobutanones are a primary strategy for this purpose.

Experimental and computational studies on the hydride reduction of 3-substituted cyclobutanones have shown a high selectivity for the formation of the cis-alcohol, often exceeding 90%. researchgate.net This selectivity can be further improved by lowering the reaction temperature or using less polar solvents. researchgate.net The preference for the anti-facial hydride attack, leading to the cis product, is attributed to the minimization of torsional strain, consistent with the Felkin-Anh model. researchgate.net The stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors has been achieved through the cis-selective reductive amination of a cyclobutanone, which establishes the desired 1,3-stereochemistry. youtube.com

Asymmetric Catalysis in Fluorinated Cyclobutanol Synthesis

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral fluorinated cyclobutanols. While specific examples for this compound are not prevalent in the literature, related transformations demonstrate the potential of this approach.

The rhodium-catalyzed arylative cyclization has been used for the enantioselective synthesis of trifluoromethyl-substituted cyclobutanols. researchgate.net Additionally, the asymmetric synthesis of boryl-functionalized cyclobutanols has been reported, utilizing an enantioselective borylcupration to generate a chiral intermediate that is then trapped by a tethered ketone. This method allows for the creation of an all-carbon quaternary center with high enantioselectivity.

The development of chiral catalysts is central to these asymmetric syntheses. For instance, chiral N,P-ligands have been designed for the iridium-catalyzed asymmetric hydrogenation of fluoromethylated olefins, yielding a variety of enantioenriched products. The 2001 Nobel Prize in Chemistry, awarded for work on chiral catalysis, underscored the industrial importance of these methods for producing optically active molecules. These principles can be applied to the asymmetric reduction of 3-(fluoromethyl)cyclobutanone, where a suitable chiral catalyst would selectively produce one enantiomer of the cis-alcohol.

Table 3: Asymmetric Catalytic Approaches to Chiral Cyclobutane Derivatives

| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (%) | Reference |

| Rhodium-Catalyzed Arylative Cyclization | Rhodium complex | - | (Trifluoromethyl)Cyclobutanols | - | researchgate.net |

| Enantioselective Borylcupration | Copper catalyst | Tethered ketone | Boryl-Functionalized Cyclobutanols | up to 99:1 er | |

| Asymmetric Hydrogenation | Iridium-N,P ligand complex | Fluoromethylated olefins | Chiral fluoromethylated compounds | up to 94 |

Diastereoselective Synthesis of Substituted Cyclobutanols

The control of diastereoselectivity is a critical aspect in the synthesis of substituted cyclobutanols. Various methods have been developed to achieve high levels of diastereocontrol, often relying on the inherent steric and electronic properties of the cyclobutane ring and its substituents.

One common strategy involves the reduction of 3-substituted cyclobutanones. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the steric bulk of the substituent at the C3-position. For instance, the reduction of 3-substituted cyclobutanones can lead to either the cis or trans diastereomer as the major product. Biocatalytic approaches using ketoreductases (KREDs) have emerged as a powerful tool for achieving high diastereoselectivity in these reductions, often yielding the trans-isomer with high selectivity. acs.org

Michael addition reactions onto cyclobutenes also provide a versatile route to diastereomerically enriched cyclobutanes. nih.govresearchgate.net The addition of various nucleophiles, including N-heterocycles, to cyclobutene (B1205218) esters and amides can proceed with high diastereoselectivity, influenced by the reaction conditions and the nature of the nucleophile and substrate. nih.govresearchgate.net For example, the use of DBU as a base can promote the diastereoselective sulfa-Michael addition to cyclobutenes, affording thio-substituted cyclobutanes in high yield and diastereomeric ratio. researchgate.net

Furthermore, cascade reactions, such as inter-intramolecular double Michael additions, have been employed for the diastereoselective synthesis of highly substituted cyclohexanones, which can be precursors to cyclobutane derivatives. beilstein-journals.org These reactions often proceed with excellent diastereoselectivity, dictated by the thermodynamics of the cyclization process. beilstein-journals.org

| Method | Key Features | Diastereoselectivity |

| Reduction of 3-substituted cyclobutanones | Utilizes various reducing agents, including biocatalysts (KREDs). acs.org | Highly dependent on the reducing agent and substrate; KREDs can provide high trans-selectivity. acs.org |

| Michael Addition to Cyclobutenes | Addition of nucleophiles (e.g., N-heterocycles, thiols) to cyclobutene derivatives. nih.govresearchgate.net | Can achieve high diastereoselectivity, influenced by reaction conditions and reagents. nih.govresearchgate.net |

| Cascade Reactions | Multi-step reactions in a single pot, such as double Michael additions. beilstein-journals.org | Often proceeds with high to complete diastereoselectivity. beilstein-journals.org |

Enantioselective Approaches to Chiral Cyclobutanol Derivatives

The synthesis of enantiomerically pure cyclobutanol derivatives is of significant interest for applications in medicinal chemistry and materials science. Several enantioselective strategies have been developed, primarily focusing on asymmetric catalysis.

A prominent approach involves the enantioselective functionalization of prochiral cyclobutane derivatives. rsc.org This can be achieved through various catalytic methods, including allylic alkylation, α-functionalization, and conjugate addition. rsc.org For instance, the use of chiral catalysts in the reduction of cyclobutanones can provide access to enantioenriched cyclobutanols. rsc.orgnih.gov A sequential enantioselective reduction followed by a diastereospecific C-H functionalization has been reported to install contiguous stereogenic centers in cyclobutanols with high enantiomeric excess. rsc.orgnih.gov

[2+2] cycloaddition reactions are a fundamental method for constructing the cyclobutane ring, and their enantioselective variants are a powerful tool for preparing chiral cyclobutane derivatives. rsc.org Visible-light-induced asymmetric [2+2] photocycloadditions, often catalyzed by chiral Lewis acids or photosensitizers, have emerged as a modern and efficient method for the synthesis of enantioenriched cyclobutanes. mdpi.comchemistryviews.org These reactions can proceed with high yields and excellent enantioselectivities. mdpi.com

Furthermore, kinetic resolution of racemic cyclobutanol derivatives can be employed to obtain enantiomerically pure compounds. This often involves enzymatic or metal-catalyzed acylation or oxidation reactions that selectively transform one enantiomer, leaving the other unreacted.

| Method | Catalyst/Reagent | Key Transformation | Enantioselectivity (ee/er) |

| Enantioselective Reduction of Cyclobutanones | Chiral catalysts (e.g., (R,R)-Ts-DENEB) rsc.org | Ketone reduction | Up to 99% ee rsc.org |

| Asymmetric [2+2] Photocycloaddition | Chiral Lewis acids, photosensitizers (e.g., Ir(dFppy)₃) chemistryviews.org | Alkene cycloaddition | Excellent enantioselectivities chemistryviews.org |

| Sequential Enantioselective Reduction/C-H Functionalization | Iridium catalysts rsc.orgnih.gov | Reduction followed by C-H silylation | High ee rsc.orgnih.gov |

| Asymmetric Allylic Etherification/[2+2] Photocycloaddition | Iridium catalyst with chiral ligand chemistryviews.org | Cascade reaction | Excellent enantioselectivities chemistryviews.org |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.com This process helps in designing a logical and efficient synthetic route.

Key Disconnection Strategies for Fluorinated Cyclobutanols

For a molecule like this compound, several key disconnection strategies can be envisioned. A primary disconnection involves breaking the C-F bond, which points to a late-stage fluorination of a suitable precursor, such as a hydroxymethylcyclobutanol derivative. This approach is often synthetically advantageous as it introduces the fluorine atom at a later step, avoiding potential complications with fluorinated intermediates in earlier stages.

Another strategic disconnection is at the C-C bond of the cyclobutane ring itself. This leads back to acyclic precursors via a [2+2] cycloaddition reaction. For instance, the cyclobutane ring could be formed from the cycloaddition of a suitable allene (B1206475) and a vinyl ether derivative. ru.nlresearchgate.net

Functional group interconversion (FGI) is also a crucial tool. numberanalytics.com The hydroxyl group of the target molecule could be derived from the reduction of a cyclobutanone. This ketone, in turn, can be disconnected further. Similarly, the fluoromethyl group can be envisioned as arising from the reduction of a fluorinated ester or carboxylic acid group, or from the nucleophilic substitution of a leaving group with a fluoride source. researchgate.net

A common retrosynthetic pathway for 1,3-disubstituted cyclobutanes involves the disconnection to a cyclobutanone precursor. lkouniv.ac.in For this compound, this would lead to 3-(fluoromethyl)cyclobutanone. This ketone can then be further disconnected, for example, by breaking the C-C bond adjacent to the carbonyl group, suggesting an intramolecular cyclization of a suitable acyclic precursor.

Convergent and Linear Synthetic Route Design

Both convergent and linear synthetic strategies can be considered for the synthesis of this compound.

The choice between a linear and convergent approach depends on the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reactions. For a relatively small molecule like this compound, a well-optimized linear sequence may be practical. However, for the synthesis of a library of analogues with variations at different positions, a convergent strategy would offer greater flexibility.

Chemical Reactivity and Transformations of Cis 3 Fluoromethyl Cyclobutan 1 Ol

Reactions Involving the Hydroxyl Functionality

The hydroxyl group of cis-3-(Fluoromethyl)cyclobutan-1-ol (B2461413) readily participates in reactions typical of alcohols, including esterification, etherification, oxidation, and activation for subsequent modifications.

Esterification and Etherification Reactions

The hydroxyl group can be converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: In the presence of an acid catalyst or through the use of an acyl chloride or anhydride, this compound can be esterified. This reaction is fundamental for creating various ester derivatives.

Etherification: Etherification, such as the Williamson ether synthesis, can be employed to form ethers. This typically involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. A common example in related cyclobutanol (B46151) systems is the formation of a tert-butyldimethylsilyl (TBS) ether, which serves as a robust protecting group for the hydroxyl functionality during subsequent synthetic steps.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Etherification | Sodium Hydride, Alkyl Halide | Ether |

| Silylation | tert-Butyldimethylsilyl chloride, Base | Silyl (B83357) Ether |

Activation of the Hydroxyl Group for Further Transformations

To enhance its reactivity for nucleophilic substitution, the hydroxyl group can be activated by converting it into a better leaving group. Common methods include:

Tosylation: Reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate. This tosylate is an excellent leaving group, facilitating subsequent substitution reactions.

Mesylation: Similarly, mesyl chloride (MsCl) can be used to form a mesylate, another effective leaving group.

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively.

Ring-Opening Reactions of the Cyclobutane (B1203170) Core

The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions, which can be initiated by radical species or transition metal catalysts. baranlab.org These reactions are powerful tools for the synthesis of linear aliphatic compounds from cyclic precursors. rsc.org

Radical-Mediated Ring-Opening Processes

Radical-induced C-C bond cleavage is a prominent pathway for the ring-opening of cyclobutane derivatives. rsc.org The formation of a cyclobutyloxy radical can initiate a ring-opening process, leveraging the release of ring strain to drive the reaction forward. rsc.org This strategy has been utilized to synthesize γ,δ-unsaturated ketones from cyclobutyl tertiary alcohols. rsc.org The process is often characterized by its tolerance of various functional groups. rsc.org

Metal-Catalyzed Ring-Opening Reactions

Transition metals are widely employed to catalyze the ring-opening of cyclobutanes. rsc.org These reactions often proceed through the oxidative addition of a C-C bond to the metal center. rsc.org

Manganese-Catalyzed Fluorination: A notable example is the manganese-catalyzed ring-opening C-C bond fluorination of cyclobutanols. sioc-journal.cn This reaction utilizes a manganese(II) acetate (B1210297) catalyst and an electrophilic fluorine source to produce γ-fluorinated ketones. sioc-journal.cn The reaction is valued for its mild conditions and broad substrate scope. sioc-journal.cn

Palladium-Catalyzed Polymerization: Palladium catalysts can promote the ring-opening polymerization of cyclobutanol derivatives through β-carbon elimination. nih.gov This process leads to the formation of novel polyketone materials. nih.gov

Platinum-Mediated Reactions: Platinum complexes, such as platinum(IV), have been studied for their role in the ring-opening and homologation reactions of cyclobutane systems. acs.org

The table below summarizes key aspects of metal-catalyzed ring-opening reactions.

| Metal Catalyst | Reaction Type | Product |

| Manganese(II) acetate | C-C Bond Fluorination | γ-Fluorinated Ketones sioc-journal.cn |

| Palladium | Ring-Opening Polymerization | Polyketones nih.gov |

| Platinum | Ring Homologation | - acs.org |

Mechanistic Studies of Ring Cleavage Events

While specific mechanistic studies exclusively focused on this compound are not extensively documented in the literature, the reactivity of the cyclobutanol moiety can be inferred from studies on analogous structures. The primary driving force for the reactivity of cyclobutanols is the release of ring strain. Ring cleavage of cyclobutanols can proceed through various mechanisms, often facilitated by transition metals or oxidative conditions.

One relevant transformation is the silver-catalyzed ring-opening fluorination of cyclobutanols. thieme.de In such reactions, a cyclobutanol is treated with a fluorinating agent like Selectfluor® in the presence of a silver catalyst. Mechanistic investigations, including radical trapping experiments, suggest that these transformations likely proceed through a radical-type mechanism. thieme-connect.com The addition of a radical scavenger such as TEMPO has been shown to inhibit the ring-opening fluorination, supporting the involvement of radical intermediates. thieme-connect.com This process typically results in the formation of γ-fluorinated ketones, indicating a cleavage of a C-C bond within the cyclobutane ring. thieme-connect.com

The general proposed pathway for such a reaction is initiated by the formation of an oxygen-centered radical from the alcohol, which then undergoes β-scission to cleave a carbon-carbon bond of the cyclobutane ring, releasing the ring strain and forming a more stable open-chain radical intermediate. This intermediate is then trapped by a fluorine source to yield the final product. The regioselectivity of the C-C bond cleavage can be influenced by the substituents on the cyclobutane ring.

Reactivity of the Fluoromethyl Group

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable stability to the fluoromethyl group under a wide range of reaction conditions. This stability makes the fluoromethyl group a desirable feature in medicinal chemistry and materials science, as it can enhance metabolic stability. acs.org

The electronic nature of the fluoromethyl group is primarily electron-withdrawing due to the high electronegativity of the fluorine atom. This inductive effect can influence the reactivity of other parts of the molecule. The Hammett parameters, which quantify the electronic effect of a substituent, provide insight into this influence. For the closely related -CH₂F group, the Hammett parameters (σ) have been evaluated, indicating its electron-withdrawing nature.

| Hammett Parameter | Value for -CH₂F | Value for -CH₂OH |

| σ_m | ~ 0.12 | ~ 0.00 |

| σ_p_ | ~ 0.11 | ~ 0.00 |

| Data sourced from studies on substituted aromatic systems and provide a relative measure of electronic influence. acs.org |

As shown in the table, the -CH₂F group has positive σ values, confirming its electron-withdrawing character, which is more pronounced than that of a hydroxylmethyl group (-CH₂OH). acs.org This property can affect the acidity of the hydroxyl group in this compound and the susceptibility of the carbocation intermediates that may form during ring-opening reactions.

Given the high bond energy of the C-F bond, transformations involving its cleavage are generally challenging and require specific reagents. While direct displacement of the fluoride (B91410) is difficult, certain catalytic systems have been developed for the activation of aliphatic C-F bonds. However, these are specialized conditions and not typically encountered in general organic transformations. For a molecule like this compound, the reactivity of the alcohol and the cyclobutane ring would likely dominate over transformations of the highly stable fluoromethyl group.

Derivatization and Functionalization for Advanced Molecular Construction

The presence of a hydroxyl group in this compound provides a convenient handle for a variety of derivatization and functionalization reactions. These transformations can be used to incorporate this fluorinated building block into more complex molecular architectures.

Common derivatization reactions of the alcohol functionality include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 3-(fluoromethyl)cyclobutanone. This ketone would be a valuable intermediate for further carbon-carbon bond-forming reactions.

Substitution: Conversion of the hydroxyl group into a better leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.

The cyclobutane ring itself can be a template for constructing more elaborate structures. For instance, the ring can be retained to provide a rigid scaffold, or it can be strategically opened to generate acyclic structures with defined stereochemistry. The synthesis of cyclobutane-fused indolines from acetylindoles demonstrates the utility of cyclobutane systems in constructing complex heterocyclic frameworks. acs.org

The combination of the stable, electron-withdrawing fluoromethyl group and the versatile cyclobutanol moiety makes this compound a potentially valuable building block for the synthesis of novel bioactive compounds and advanced materials. The fluoromethyl group can impart desirable properties such as increased metabolic stability and altered lipophilicity, while the cyclobutanol portion allows for a wide range of chemical modifications. acs.org

Stereochemical Considerations in Cis 3 Fluoromethyl Cyclobutan 1 Ol Chemistry

Conformational Analysis of Cyclobutane (B1203170) Rings with Fluorine Substitution

Unlike a planar representation might suggest, the cyclobutane ring is not flat. To alleviate the torsional strain that would result from all eight C-H bonds being fully eclipsed in a planar structure, cyclobutane adopts a puckered or "butterfly" conformation. chemistryschool.netyoutube.com This puckering involves one carbon atom moving out of the plane formed by the other three, creating a dihedral angle of puckering that can range from 26 to 35 degrees. youtube.comyoutube.com This non-planar arrangement reduces torsional strain, although it slightly increases angle strain, with C-C-C bond angles around 88°. chemistryschool.net

In substituted cyclobutanes like cis-3-(Fluoromethyl)cyclobutan-1-ol (B2461413), the substituents can occupy one of two positions: axial or equatorial. The puckered ring rapidly interconverts between two equivalent conformations, which swaps the axial and equatorial positions of the substituents.

For a 1,3-disubstituted cyclobutane, there are two main puckered conformations. The fluoromethyl and hydroxyl groups will preferentially occupy positions that minimize steric and electronic repulsions. Generally, bulky substituents favor the more spacious equatorial position to avoid steric hindrance with the axial hydrogen atoms on the same side of the ring (1,3-diaxial interactions). Computational analysis of similarly substituted fluorinated rings, such as fluorocyclobutylamine, indicates a strong preference for a conformation where the fluorine-containing substituent is in the equatorial position. researchgate.net This preference is primarily driven by sterics and hyperconjugative stabilization effects. chemrxiv.org

Table 1: Conformational Features of Substituted Cyclobutanes

| Feature | Description | Approximate Value |

| Ring Conformation | Puckered or Butterfly | - |

| Puckering Angle | The angle one carbon makes with the plane of the other three. | 26-35° youtube.comyoutube.com |

| Preferred Substituent Position | Equatorial (for both -OH and -CH2F) | - |

| Driving Force for Preference | Minimization of steric (1,3-diaxial) and electronic repulsions. | - |

Diastereomeric Relationships and Interconversion

This compound is a disubstituted cyclobutane with two stereocenters (at C1 and C3). The relationship between the hydroxyl and fluoromethyl groups can be either cis (on the same face of the ring) or trans (on opposite faces). These two forms are diastereomers—stereoisomers that are not mirror images of each other.

Because the substituents at C1 (-OH) and C3 (-CH2F) are different, neither the cis nor the trans isomer possesses a plane of symmetry. Therefore, both the cis and trans diastereomers are chiral and can exist as a pair of enantiomers ((1R,3R) and (1S,3S) for trans; (1R,3S) and (1S,3R) for cis).

Interconversion between the cis and trans diastereomers cannot occur through simple bond rotation or ring flipping. youtube.com Such a transformation requires the breaking and reforming of covalent bonds, a process that demands significant energy input and does not happen under normal conditions. The cis and trans isomers are configurationally stable and can be separated and studied as distinct chemical entities.

Control of Stereochemistry in Synthetic Pathways

Achieving control over the stereochemistry to selectively produce the cis isomer is a key challenge in the synthesis of 3-(fluoromethyl)cyclobutan-1-ol. Several strategies have been developed for the stereocontrolled synthesis of cis-1,3-disubstituted cyclobutanes.

A primary and effective method involves the stereoselective reduction of a precursor, 3-(fluoromethyl)cyclobutanone. The choice of reducing agent is critical. Bulky hydride reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), will preferentially attack the carbonyl group from the less sterically hindered face. In the puckered cyclobutanone (B123998) ring, attack from the face opposite the fluoromethyl group leads to the formation of the cis-alcohol with high selectivity. researchgate.net

Other modern synthetic methods that can afford cis-1,3-disubstituted cyclobutanes include:

[2+2] Cycloaddition Reactions: The cycloaddition of an appropriate ketene (B1206846) to an alkene, or photochemical cycloadditions, can form the cyclobutane ring with a defined stereochemistry. acs.org

Ring-Opening of Bicyclobutanes: The strain-releasing ring-opening of bicyclo[1.1.0]butane precursors with nucleophiles can yield multi-substituted cyclobutanes, often with high diastereoselectivity. rsc.orgnih.gov

Ring Contraction: The contraction of larger rings, such as substituted pyrrolidines, can provide stereospecific access to highly functionalized cyclobutanes. nih.gov

Photocyclisation: The Norrish-Yang photocyclisation of certain butyrophenones can produce cyclobutanols with excellent diastereoselectivity, favoring the cis isomer. eurekaselect.com

Table 2: Selected Synthetic Approaches for cis-1,3-Disubstituted Cyclobutanes

| Method | Precursor Example | Key Reagent/Condition | Stereochemical Outcome |

| Ketone Reduction | 3-Substituted Cyclobutanone | LiAlH(OtBu)₃ or other bulky hydride | High cis selectivity researchgate.net |

| Bicyclobutane Opening | Acyl Bicyclo[1.1.0]butane | Cu(I) catalyst, Nucleophile | Predominantly single diastereoisomers nih.gov |

| Ring Contraction | Substituted Pyrrolidine (B122466) | Iodonitrene Chemistry | Stereospecific formation of cyclobutanes nih.gov |

| Photocyclisation | α-heteroatom-substituted β-methyl butyrophenone | UV light | Excellent cis diastereoselectivity eurekaselect.com |

Influence of Fluorine on Conformational Preferences and Reactivity

The fluorine atom, despite its small size (similar to hydrogen), exerts a powerful influence on the properties of a molecule due to its extreme electronegativity. This influence is manifested through several stereoelectronic effects. beilstein-journals.org

In this compound, the highly polarized C-F bond significantly impacts the molecule's conformational landscape. The molecule will adopt a conformation that minimizes dipole-dipole repulsions. beilstein-journals.org Specifically, there is an energetic penalty for conformations where C-F bonds are parallel to other polar bonds, which influences the puckering of the cyclobutane ring. beilstein-journals.org The tendency of the fluoromethyl group to occupy an equatorial position helps to place it away from the axial hydroxyl group in the most stable cis-conformer, minimizing unfavorable electrostatic interactions.

This fluorine-induced conformational bias can affect reactivity. beilstein-journals.org By locking the ring into a preferred conformation, the fluorine atom can control the accessibility of the reactive sites. For example, the preferred orientation of the hydroxyl group (axial vs. equatorial) can influence its reactivity in substitution or elimination reactions.

Furthermore, the inductive effect of the fluorine atom is significant. Through the carbon framework, the electron-withdrawing fluorine atom can influence the acidity of the hydroxyl proton. This effect diminishes with distance but can still modulate the chemical properties of functional groups elsewhere in the molecule. The presence of fluorine is also known to impact metabolic stability and lipophilicity, key parameters in medicinal chemistry. researchgate.netontosight.ai The introduction of fluorine often leads to increased stability against oxidative metabolism and can alter how the molecule interacts with biological membranes.

Computational and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in cis-3-(Fluoromethyl)cyclobutan-1-ol (B2461413) and the energies associated with different conformations.

Density Functional Theory (DFT) has emerged as a standard tool for investigating the electronic structure and geometry of fluorinated organic molecules like this compound. DFT methods, which approximate the many-electron Schrödinger equation by solving for the electron density, offer a favorable balance between computational cost and accuracy.

Researchers have employed DFT calculations to determine the optimized geometry of the cis-isomer, confirming the relative orientation of the hydroxyl and fluoromethyl groups on the cyclobutane (B1203170) ring. These calculations are crucial for understanding the steric and electronic effects that govern the molecule's shape and stability. The preferred conformations and the energy barriers between them can be accurately predicted, providing insight into the molecule's dynamic behavior in solution.

Specific applications of DFT for this compound include the calculation of vibrational frequencies, which can be compared with experimental infrared (IR) spectra to validate the computational model. Furthermore, DFT is used to compute various electronic properties, such as molecular orbital energies (HOMO and LUMO), which are essential for predicting the molecule's reactivity.

Table 1: Representative DFT-Calculated Properties for this compound

| Property | Calculated Value | Method/Basis Set |

| Total Energy | Varies | B3LYP/6-31G |

| Dipole Moment | Varies | B3LYP/6-31G |

| HOMO-LUMO Gap | Varies | B3LYP/6-31G* |

Note: Specific values are highly dependent on the chosen functional and basis set and are typically reported in research articles.

While DFT is widely used, other quantum chemical methods also find application. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide benchmark data for more approximate methods. However, their computational expense often limits their use to smaller systems or for refining specific aspects of the potential energy surface. For this compound, ab initio calculations can be used to obtain highly accurate energies for key stationary points, such as local minima and transition states.

Semi-empirical methods, which incorporate parameters derived from experimental data, offer a faster, albeit less accurate, alternative. These methods can be useful for preliminary conformational searches or for studying large systems where higher-level calculations are not feasible.

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for mapping out the reaction mechanisms involving this compound. By simulating the reaction pathways, researchers can gain a detailed understanding of how the molecule transforms during a chemical reaction.

A key aspect of mechanistic studies is the identification and characterization of transition states—the high-energy structures that connect reactants and products. Computational methods allow for the precise location of these transient species on the potential energy surface. For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state analysis provides critical information about the reaction's feasibility and kinetics.

The energy of the transition state relative to the reactants determines the activation energy of the reaction. By calculating this barrier, chemists can predict reaction rates and understand how factors like temperature and catalysts might influence the reaction's outcome.

Beyond identifying individual transition states, computational modeling can be used to elucidate entire reaction pathways. This involves mapping out the sequence of elementary steps that lead from reactants to products, including any intermediate species that may be formed. For this compound, this could involve modeling its formation from a precursor or its conversion into a different molecule.

By tracing the intrinsic reaction coordinate (IRC) from a transition state, chemists can confirm that it indeed connects the desired reactants and products. This comprehensive view of the reaction landscape is crucial for optimizing reaction conditions and for designing new synthetic routes.

Prediction of Reactivity and Selectivity

Computational studies are instrumental in predicting the reactivity and selectivity of this compound. By analyzing the molecule's electronic structure and steric profile, researchers can anticipate how it will behave in different chemical environments.

For instance, the calculated electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) provide further clues about the molecule's ability to donate or accept electrons.

In terms of selectivity, computational models can be used to predict the outcome of reactions where multiple products are possible. By comparing the activation energies of competing reaction pathways, chemists can determine which product is likely to be favored under a given set of conditions. This predictive power is invaluable for designing efficient and selective chemical syntheses.

Solvation Effects and Reaction Environment Modeling

The study of solvation effects and the modeling of reaction environments are crucial for understanding the behavior of molecules in solution, predicting their reactivity, and optimizing reaction conditions. For a molecule like this compound, computational chemistry offers powerful tools to investigate these phenomena at a molecular level. While specific, in-depth research exclusively targeting the solvation of this compound is not extensively available in the public domain, we can infer the approaches and potential outcomes based on computational studies of analogous fluorinated and cyclic molecules.

Theoretical investigations into the impact of solvents on chemical structures and reactions often employ a combination of quantum mechanics (QM) and molecular mechanics (MM) methods. Density Functional Theory (DFT) is a widely used QM method for these purposes, often combined with continuum solvent models or explicit solvent molecules to simulate the solution phase.

Implicit and Explicit Solvation Models:

Implicit solvation models, such as the Conductor-like Screening Model (COSMO) and its variants (e.g., COSMO-RS), or the SMD model, represent the solvent as a continuous medium with specific dielectric properties. These models are computationally efficient and effective for estimating bulk solvent effects on molecular properties like conformational stability, dipole moments, and reaction energetics. For instance, studies on other fluorinated organic molecules have utilized DFT and COSMO-RS to estimate properties like dielectric constants, boiling points, and electrochemical stabilities in various solvents nih.gov. These methods can predict how the polarity of the solvent might influence the conformational preferences of the flexible cyclobutane ring and the orientation of the hydroxymethyl and hydroxyl groups in this compound.

Explicit solvation models, on the other hand, involve including a number of individual solvent molecules around the solute. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For an alcohol like this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. The fluoromethyl group can also participate in weaker interactions. Molecular dynamics (MD) simulations with explicit solvent molecules can provide insights into the structure of the solvation shells and the dynamics of solvent exchange. Research on other systems, such as glycosylation reactions, has shown that explicit solvent MD simulations are critical for understanding how the distribution of solvent molecules and counterions can dictate stereoselectivity nih.gov.

Modeling Reaction Environments:

Beyond simple solvation, computational methods can model the entire reaction environment, including reactants, catalysts, and the solvent. This is particularly important for predicting reaction outcomes and understanding reaction mechanisms. For reactions involving this compound, computational modeling could be used to:

Analyze Reaction Pathways: By calculating the energies of reactants, transition states, and products in different solvent environments, chemists can predict the most favorable reaction pathways.

Understand Stereoselectivity: The chiral nature of this compound means that its reactions can yield different stereoisomers. Modeling can help elucidate the origins of stereoselectivity by examining the non-covalent interactions in the transition states that lead to different products.

Simulate Catalytic Cycles: If the compound is used in a catalyzed reaction, computational models can simulate the entire catalytic cycle, providing insights into the role of the catalyst and the effect of the solvent on its activity and selectivity.

While detailed, published data tables specifically for this compound are not available, the table below illustrates the type of data that would be generated from computational studies on solvation effects, based on findings for similar molecules.

Table 1: Illustrative Calculated Solvation Data for a Fluorinated Cyclobutanol (B46151) Derivative

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

| Water | 78.4 | -8.5 | 3.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -7.2 | 3.0 |

| Acetonitrile | 37.5 | -6.8 | 2.9 |

| Dichloromethane | 8.9 | -4.1 | 2.5 |

| Toluene | 2.4 | -2.5 | 2.1 |

| Gas Phase (Vacuum) | 1.0 | 0.0 | 1.9 |

This table is illustrative and does not represent experimentally verified data for this compound. The values are representative of what might be expected from DFT calculations using a continuum solvent model.

The hypothetical data in the table demonstrates how the polarity of the solvent is expected to influence the solvation free energy and the dipole moment of the molecule. A more polar solvent would lead to a more negative solvation free energy, indicating more favorable interactions, and would likely induce a larger dipole moment in the solute.

Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of cis-3-(Fluoromethyl)cyclobutan-1-ol (B2461413). By examining the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of protons, carbons, and fluorine atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in this compound. The spectrum displays distinct signals corresponding to the different proton environments in the molecule. Key features of the ¹H NMR spectrum include the chemical shifts (δ), which indicate the electronic environment of the protons, and the coupling constants (J), which reveal the spatial relationships between neighboring protons. For instance, the cis-diastereomer can be identified by the coupling constants of its methine protons, which typically range from 4.6 to 5.2 Hz. rsc.org

Table 1: Illustrative ¹H NMR Data for a Substituted Cyclobutane (B1203170) Derivative. (Note: This table is a representative example and does not correspond to the specific target compound.)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 3.64 | t | 6.6 |

| H-2 | 2.13-2.00 | m | - |

| OH | 1.66 | bs | - |

| H-3, H-4 | 1.59-1.41 | m | - |

This data is for a related compound and serves for illustrative purposes only. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., CH, CH₂, CH₃) and its bonding environment. The presence of the electronegative fluorine atom significantly influences the chemical shifts of nearby carbon atoms.

Table 2: Representative ¹³C NMR Data for a Fluorinated Cyclobutane Analog. (Note: This table is a representative example and does not correspond to the specific target compound.)

| Carbon | Chemical Shift (ppm) | Quartet (q) or Other | Coupling Constant (J) in Hz |

| C=O | 168.5 | ||

| C (aromatic) | 134.2 | ||

| C (aromatic) | 131.8 | ||

| CF₃ | 126.8 | q | 275.7 |

| CH | 43.5 | ||

| CH | 38.1 | q | 27.9 |

| CH₂ | 27.9 | q | ~2.4 |

| CH₃ | 17.7 |

This data is for a related compound and serves for illustrative purposes only. rsc.org

Given the presence of a fluoromethyl group, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a particularly powerful tool for the characterization of this compound. nih.gov ¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atoms. nih.govbeilstein-journals.org The chemical shift of the fluorine signal is highly dependent on its electronic surroundings, and coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) provides valuable structural information. For example, in a similar fluorinated compound, the ¹⁹F NMR spectrum in CDCl₃ showed a triplet at δ -66.4 with a coupling constant (J) of 10.9 Hz. rsc.org The diastereomeric ratio of cis and trans isomers can also be determined from the integration of the respective peaks in the ¹⁹F NMR spectrum. rsc.org

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and elucidating the complete connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the sequence of protons in the cyclobutane ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. columbia.edu

These 2D NMR methods, when used in combination, provide a comprehensive picture of the molecular structure of this compound. researchgate.netepfl.ch

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, thereby allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate mass spectrometry technique that can measure the mass of a molecule with a very high degree of precision. chemrxiv.org This allows for the determination of the exact molecular formula of this compound by distinguishing it from other compounds with the same nominal mass. For example, in the analysis of a similar compound, HRMS (ESI) was used to find the m/z for C₁₃H₁₃F₃NO₂ ([M+H]⁺) as 272.10, which was very close to the calculated value of 272.0898. rsc.org

Tandem Mass Spectrometry (MS/MS)

Upon ionization in the mass spectrometer, typically by electron impact (EI) or a softer ionization technique, the molecular ion ([M]•+) of this compound (C₅H₉FO) would be formed. The subsequent fragmentation in an MS/MS experiment would likely proceed through several key pathways:

Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of a water molecule (H₂O, 18 Da) from the molecular ion. This would result in a prominent fragment ion at a mass-to-charge ratio (m/z) corresponding to [M-18]⁺.

α-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the oxygen atom is a characteristic fragmentation for alcohols. For this compound, this could lead to the loss of a C₃H₅F radical, resulting in a fragment ion.

Ring Opening and Fragmentation: The strained cyclobutane ring can undergo ring-opening to form a more stable linear radical cation, which then fragments further. Common losses from cyclobutane derivatives include the loss of ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da). ed.ac.ukdocbrown.info

Loss of the Fluoromethyl Group: Cleavage of the C-C bond connecting the fluoromethyl group to the cyclobutane ring could result in the loss of a •CH₂F radical (33 Da).

Loss of a Hydrogen Fluoride (B91410) (HF): While less common for monofluorinated aliphatic compounds compared to polyfluorinated ones, the elimination of HF (20 Da) is a possible fragmentation pathway.

Predicted collision cross-section (CCS) values, which are a measure of an ion's size and shape in the gas phase, have been calculated for adducts of 3-(fluoromethyl)cyclobutan-1-ol. acs.org These theoretical values can aid in the identification of the compound in complex mixtures when compared with experimental data.

Table 1: Predicted Tandem Mass Spectrometry Data for this compound Adducts acs.org

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 105.07102 | 115.7 |

| [M+Na]⁺ | 127.05296 | 122.3 |

| [M-H]⁻ | 103.05646 | 117.0 |

| [M+NH₄]⁺ | 122.09756 | 131.9 |

| [M+K]⁺ | 143.02690 | 124.4 |

| [M+H-H₂O]⁺ | 87.061000 | 106.0 |

| [M+HCOO]⁻ | 149.06194 | 135.9 |

| [M+CH₃COO]⁻ | 163.07759 | 169.1 |

This table presents theoretically predicted data and awaits experimental verification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are invaluable for identifying the functional groups present in a molecule. The IR spectrum arises from changes in the dipole moment during molecular vibrations, while the Raman spectrum results from changes in the polarizability. For this compound, these techniques would provide a characteristic fingerprint based on its constituent functional groups.

Expected Vibrational Modes:

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in hydrogen bonding.

C-H Stretches: Absorptions in the region of 2850-3000 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclobutane ring and the fluoromethyl group.

C-F Stretch: A strong and characteristic absorption band for the C-F bond is typically observed in the IR spectrum in the range of 1000-1400 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.

C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol is expected to appear in the IR spectrum around 1050-1150 cm⁻¹.

Cyclobutane Ring Vibrations: The cyclobutane ring itself gives rise to a series of characteristic, though often complex, absorptions in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). These include ring puckering and breathing modes.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton, which may be weak or absent in the IR spectrum. The combination of both IR and Raman data would provide a more complete picture of the vibrational modes of this compound, allowing for unambiguous functional group identification.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Fluoroalkane (C-F) | C-F Stretch | 1000 - 1400 | Strong |

| Secondary Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Medium to Strong |

| Cyclobutane Ring | Ring Vibrations | < 1500 | Complex Pattern |

This table represents generalized predictions based on known functional group absorptions.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern provides detailed information about the arrangement of atoms in the crystal lattice, bond lengths, bond angles, and the precise spatial relationship between different parts of the molecule.

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray diffraction analysis would unequivocally confirm the cis relationship between the hydroxyl and fluoromethyl groups on the cyclobutane ring. In this isomer, both substituents would be on the same side of the ring.

Furthermore, if the compound crystallizes in a chiral space group, anomalous dispersion techniques, such as using copper radiation, can be employed to determine the absolute configuration of the chiral centers in the molecule. Although this compound itself is an achiral molecule (it possesses a plane of symmetry), derivatives or complexes of it could be chiral. For chiral fluorinated cyclobutane derivatives, X-ray crystallography remains the gold standard for assigning the (R) or (S) configuration to each stereocenter.

While a crystal structure for the parent cyclobutanol (B46151) has been reported, providing insight into the hydrogen-bonding networks and packing of the cyclobutane ring, no such data is currently available for this compound. ed.ac.ukiucr.org

Advanced Applications of Cis 3 Fluoromethyl Cyclobutan 1 Ol As a Synthetic Intermediate

Role as a Chiral Building Block in Complex Molecule Synthesis

The stereospecific nature of cis-3-(Fluoromethyl)cyclobutan-1-ol (B2461413) makes it an attractive chiral building block for the synthesis of enantiomerically pure complex molecules. The defined spatial orientation of the hydroxyl and fluoromethyl groups on the cyclobutane (B1203170) ring allows for precise control over the stereochemistry of subsequent reactions. This is particularly crucial in drug discovery, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

The synthesis of complex molecules often involves the use of chiral precursors that guide the formation of new stereocenters. The cyclobutane core of this compound can serve as a rigid template, influencing the facial selectivity of reactions at or near the ring. For instance, the hydroxyl group can be used to direct metal-catalyzed reactions to a specific face of the molecule, ensuring high diastereoselectivity. While direct examples of its use in the total synthesis of complex natural products are still emerging in the literature, the principles of using substituted cyclobutanols as chiral synthons are well-established. The fluoromethyl group can also play a role in directing synthetic transformations through steric or electronic effects, further enhancing the utility of this building block in asymmetric synthesis.

Incorporation into Rigid Molecular Scaffolds

The constrained conformation of the cyclobutane ring in this compound makes it an ideal component for constructing rigid molecular scaffolds. In medicinal chemistry, rigid scaffolds are often sought after to reduce the entropic penalty upon binding to a biological target, which can lead to enhanced potency. The defined geometry of the cyclobutane ring helps to lock the conformation of a molecule, presenting its pharmacophoric groups in a well-defined spatial arrangement.

The cis-relationship of the substituents on the cyclobutane ring is particularly significant. This arrangement projects the fluoromethyl group and any functionality derived from the hydroxyl group on the same face of the ring system. This can be exploited to create molecules with specific vectoral properties, directing key interactions with a protein binding pocket. The replacement of more flexible aliphatic chains or larger, more lipophilic rings with a compact cyclobutane moiety can lead to improved pharmacokinetic profiles, such as increased metabolic stability and better solubility. The incorporation of the fluoromethylcyclobutane unit has been explored as a strategy to create novel isosteres for commonly found groups in drug molecules, such as the tert-butyl group, offering a unique combination of steric bulk and electronic properties.

Precursor to Structurally Diverse Fluorinated Compounds

The introduction of fluorine into organic molecules can have a profound impact on their biological properties, often leading to enhanced metabolic stability, increased binding affinity, and altered acidity or basicity. This compound serves as a valuable precursor for the synthesis of a wide array of structurally diverse fluorinated compounds. The fluoromethyl group is a key feature, and the hydroxyl group provides a convenient handle for further chemical modifications.

Utility in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals, forming the core of many blockbuster drugs. The transformation of cyclobutanols into nitrogenous heterocyclic systems represents an efficient strategy for the synthesis of novel chemical entities. While specific examples detailing the direct conversion of this compound into nitrogen-containing heterocycles are not extensively documented in publicly available literature, the general synthetic routes from cyclobutanols are well-established.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry continually seeks more efficient, safer, and environmentally benign methods for the construction of complex molecules. For a compound like cis-3-(Fluoromethyl)cyclobutan-1-ol (B2461413), future research in its synthesis is likely to pivot away from traditional, often harsh, methodologies towards more elegant and sustainable strategies.

Future efforts will likely focus on the development of catalytic, enantioselective methods that can establish the cis-relationship between the fluoromethyl and hydroxyl groups in a single, streamlined process. While classical methods for creating cyclobutane (B1203170) rings, such as [2+2] cycloadditions, are well-established, they can sometimes lack the intricate stereocontrol required for specific isomers. researchgate.net Emerging strategies that bypass these traditional routes are of particular interest. For instance, methods involving the ring contraction of larger, more readily available heterocyclic precursors, such as pyrrolidines, could offer a novel and stereospecific route to highly substituted cyclobutanes. acs.org Another promising avenue is the exploration of formal [3+1] cycloaddition reactions, which could potentially construct the cyclobutane core with the desired functional groups in a convergent manner. researchgate.net

Furthermore, the principles of green chemistry are expected to be a major driver of innovation. This includes the use of earth-abundant metal catalysts, solvent-free reaction conditions or the use of greener solvents, and the development of one-pot procedures that minimize waste and purification steps. The direct C-H functionalization of simpler cyclobutane precursors is another area ripe for exploration, potentially allowing for the late-stage introduction of the fluoromethyl or hydroxyl group, thereby increasing synthetic efficiency. acs.org

Exploration of Unconventional Reactivity Modes

The inherent ring strain of the cyclobutane core in this compound imparts it with unique reactivity that can be harnessed for novel chemical transformations. Future research will likely delve into exploiting this strain in unconventional ways to access new molecular architectures.

Ring-opening and ring-expansion reactions are a key area of interest. The strategic cleavage of one or more C-C bonds within the cyclobutane ring can lead to the formation of more complex, linear, or larger cyclic structures that would be difficult to synthesize through other means. The presence of the hydroxyl and fluoromethyl groups can be used to direct these transformations with high regioselectivity. For example, activation of the hydroxyl group could initiate a ring-opening cascade, with the fluoromethyl group influencing the stereochemical outcome.

Moreover, the functionalization of the cyclobutane ring itself, beyond the existing substituents, presents a significant opportunity. The development of methods for the selective C-H functionalization at the C2 or C4 positions would enable the introduction of additional functional groups, leading to a diverse library of derivatives with tailored properties. nih.gov The interplay between the directing effects of the existing cis-substituents and the choice of catalyst will be crucial for achieving high selectivity in these transformations.

Advanced Computational Studies for Rational Design

In silico methods are becoming increasingly indispensable in modern chemical research. For this compound, advanced computational studies will be pivotal in predicting its properties and guiding the rational design of new derivatives and applications.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to gain a deep understanding of the conformational preferences of the molecule. The puckered nature of the cyclobutane ring, combined with the stereoelectronic effects of the fluoromethyl and hydroxyl groups, will lead to a complex conformational landscape that can be elucidated through computational analysis. nih.gov This understanding is crucial, as the conformation of the molecule will directly impact its reactivity and its interactions with other molecules.

Furthermore, computational models can be used to predict the outcomes of proposed chemical reactions, saving valuable time and resources in the laboratory. For example, the transition states of potential ring-opening or C-H functionalization reactions can be calculated to assess their feasibility and to understand the factors that control their selectivity. This predictive power will accelerate the discovery of new and useful transformations of this compound.

Applications in Materials Science and Polymer Chemistry

The unique combination of a rigid cyclobutane core and a polar fluorinated substituent makes this compound an intriguing building block for the development of advanced materials and polymers.

The incorporation of this fluorinated cyclobutane moiety into polymer backbones could lead to materials with novel thermal, mechanical, and optical properties. Fluorinated polymers are well-known for their high thermal stability, chemical resistance, and low surface energy. dtic.mil The rigid cyclobutane unit could enhance the dimensional stability and glass transition temperature of polymers. The hydroxyl group provides a convenient handle for polymerization, allowing for the synthesis of polyesters, polyurethanes, or polyethers containing the fluorinated cyclobutane motif.

Another exciting avenue is the use of this compound in the synthesis of functional coatings and surfaces. The fluoromethyl group would be expected to impart hydrophobic and oleophobic properties to the surface, leading to applications in self-cleaning coatings, anti-fouling materials, and low-friction surfaces. The ability to create well-defined polymer architectures through the controlled polymerization of this functionalized monomer opens the door to a wide range of advanced materials. The development of stress-responsive polymers containing cyclobutane units that can undergo constructive transformations is also an emerging area where derivatives of this compound could find use. duke.edu

Expanding the Scope of Derivatization for Non-Biological Applications

While the biological applications of this compound are outside the scope of this discussion, the molecule's potential as a versatile scaffold for the development of non-biological functional molecules is vast. The hydroxyl group serves as a key functional handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification or etherification of the alcohol can be used to attach a variety of functional groups, including chromophores for optical materials, liquid crystalline moieties, or ligands for catalysis. The fluoromethyl group can influence the electronic properties and stability of these derivatives.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for cis-3-(Fluoromethyl)cyclobutan-1-ol, and how can stereochemical purity be ensured?

- Methodology :

- Fluoromethylation : Introduce the fluoromethyl group via DAST (diethylaminosulfur trifluoride) treatment of a hydroxyl precursor (e.g., cis-3-hydroxymethylcyclobutan-1-ol). This method is adapted from fluorination strategies used for 5′-fluoromethyl nucleosides .

- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutane core. Purification via silica gel chromatography (gradient: 15–100% EtOAc/hexanes) ensures stereochemical integrity, as demonstrated in cyclobutane fragment synthesis .

- Validation :

- NMR Analysis : Compare and NMR shifts with computational predictions (DFT calculations) to confirm stereochemistry.

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol (90:10) to resolve enantiomers .

Q. How can the physicochemical properties of this compound be characterized for drug discovery applications?

- Key Parameters :